

## Application Notes and Protocols: In-Vitro Combination Studies of Zosurabalpin with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Zosurabalpin** is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action against Gram-negative bacteria, specifically targeting carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern.[1][2][3][4][5][6] It inhibits the lipopolysaccharide (LPS) transport by targeting the LptB2FGC complex, leading to the accumulation of LPS in the cytoplasm and ultimately causing bacterial cell death.[1][3][5] Given the rise of multidrug-resistant organisms, the evaluation of combination antibiotic therapy is crucial to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains.[3] These application notes provide detailed protocols for conducting in-vitro synergy studies of **zosurabalpin** with other antibiotics using checkerboard and time-kill assays.

While specific data from in-vitro combination studies involving **zosurabalpin** have not yet been extensively published, the methodologies described herein provide a robust framework for researchers to investigate potential synergistic interactions with other antimicrobial agents.

#### **Mechanism of Action: Zosurabalpin**

**Zosurabalpin**'s unique mechanism involves the inhibition of the LptB2FGC protein complex, which is essential for transporting LPS from the inner to the outer membrane of Gram-negative



bacteria.[1][3][5] This disruption of LPS transport leads to the toxic accumulation of LPS in the periplasm and ultimately cell death.[1][3]

# Bacterial Membranes Inhibits LptB2FGC Complex LPS Insertion Outer Membrane Periplasm Inner Membrane

#### Zosurabalpin Mechanism of Action

Click to download full resolution via product page

Caption: Zosurabalpin inhibits the LptB2FGC complex, blocking LPS transport.

#### **Quantitative Data: Zosurabalpin Monotherapy**

The following table summarizes the reported in-vitro activity of **zosurabalpin** against Acinetobacter baumannii.



| Antibiotic   | Organism                                   | Number of<br>Isolates | MIC90 (mg/L) | Reference |
|--------------|--------------------------------------------|-----------------------|--------------|-----------|
| Zosurabalpin | A. baumannii<br>(Carbapenem-<br>Resistant) | 129                   | 1            | [1][7]    |
| Tigecycline  | A. baumannii<br>(Carbapenem-<br>Resistant) | 129                   | 8            | [1][7]    |
| Colistin     | A. baumannii<br>(Carbapenem-<br>Resistant) | 129                   | >16          | [1][7]    |
| Meropenem    | A. baumannii<br>(Carbapenem-<br>Resistant) | 129                   | >16          | [1][7]    |

### Experimental Protocols Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the in-vitro interaction of two antimicrobial agents.





Click to download full resolution via product page

Caption: Workflow for performing a checkerboard synergy assay.

- Materials:
  - Zosurabalpin and second antibiotic of interest
  - 96-well microtiter plates
  - Cation-adjusted Mueller-Hinton Broth (CAMHB)
  - Bacterial strain of interest (e.g., A. baumannii)



- o 0.5 McFarland turbidity standard
- Incubator (35-37°C)
- Microplate reader (optional)
- Preparation of Antibiotic Solutions:
  - Prepare stock solutions of zosurabalpin and the second antibiotic in a suitable solvent.
  - Perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of concentrations above and below their individual Minimum Inhibitory Concentrations (MICs).
- · Plate Setup:
  - Along the x-axis of the 96-well plate, add increasing concentrations of Antibiotic A (e.g., zosurabalpin).
  - Along the y-axis, add increasing concentrations of Antibiotic B.
  - The final plate should contain a grid of wells with various combinations of the two antibiotics.
  - Include control wells with each antibiotic alone, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation and Inoculation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
  - Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 105
     CFU/mL in each well.
  - Inoculate each well of the microtiter plate with the bacterial suspension.
- Incubation:
  - Incubate the plate at 35-37°C for 16-20 hours.



- Data Analysis and Interpretation:
  - Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
  - Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
    - FICA = (MIC of drug A in combination) / (MIC of drug A alone)
    - FICB = (MIC of drug B in combination) / (MIC of drug B alone)
  - Calculate the FIC Index (FICI):
    - FICI = FICA + FICB
  - Interpret the FICI as follows:
    - Synergy: FICI ≤ 0.5
    - Additive/Indifference: 0.5 < FICI ≤ 4</p>
    - Antagonism: FICI > 4

#### **Time-Kill Synergy Assay**

Time-kill assays provide information on the rate of bacterial killing by antimicrobial agents, alone and in combination.

- Materials:
  - Zosurabalpin and second antibiotic of interest
  - Culture tubes with CAMHB
  - Bacterial strain of interest
  - Shaking incubator (35-37°C)
  - Spectrophotometer



- Agar plates for colony counting
- Sterile saline or PBS for dilutions
- Inoculum Preparation:
  - Prepare an overnight culture of the bacterial strain.
  - Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
- Experimental Setup:
  - Prepare culture tubes with the following conditions:
    - Growth control (no antibiotic)
    - Zosurabalpin alone (at a specified concentration, e.g., 0.5x, 1x, or 2x MIC)
    - Second antibiotic alone (at a specified concentration)
    - Zosurabalpin and the second antibiotic in combination (at the same specified concentrations)
- Incubation and Sampling:
  - Incubate the tubes at 35-37°C with shaking.
  - At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot from each tube.[8]
- Viable Cell Counting:
  - Perform serial dilutions of each aliquot in sterile saline or PBS.
  - Plate the dilutions onto agar plates.
  - Incubate the plates at 35-37°C for 18-24 hours.



- o Count the number of colonies (CFU/mL) on each plate.
- Data Analysis and Interpretation:
  - Plot the log10 CFU/mL against time for each condition.
  - Synergy is typically defined as a  $\geq$  2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
  - Indifference is a < 2-log10 but > 1-log10 change in CFU/mL.
  - Antagonism is a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
  - Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in the initial inoculum.[8]

#### **Data Interpretation and Considerations**

- Rationale for Combination Partners: When selecting antibiotics to test in combination with **zosurabalpin** against A. baumannii, consider agents with different mechanisms of action. Common choices include polymyxins (e.g., colistin), carbapenems (e.g., meropenem, imipenem), and tetracyclines (e.g., tigecycline, minocycline).[9][10][11][12][13]
- Serum Effect: The in-vitro activity of some antibiotics can be affected by the presence of serum. Consider performing assays in media supplemented with human serum to better mimic physiological conditions.
- Resistance Development: Combination therapy may help prevent the emergence of resistance.[3] It is important to monitor for any changes in susceptibility during prolonged exposure in time-kill assays.
- Clinical Correlation: While in-vitro synergy is promising, clinical studies are required to confirm the efficacy of any antibiotic combination.

#### Conclusion

**Zosurabalpin** represents a significant advancement in the fight against CRAB. The protocols outlined in these application notes provide a comprehensive guide for researchers to



systematically evaluate the in-vitro potential of **zosurabalpin** in combination with other antibiotics. Such studies are essential for optimizing therapeutic strategies and addressing the urgent threat of antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 3. Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem-resistant Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 4. msbchem.com [msbchem.com]
- 5. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 6. Zosurabalpin shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
- 7. infezmed.it [infezmed.it]
- 8. 2109. In vitro and in vivo Killing Kinetics of Zosurabalpin (RG6006) Against Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of tigecycline in combination with various antimicrobials against multidrug resistant Acinetobacter baumannii PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic combinations of polymyxins PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic review and meta-analysis of in vitro synergy of polymyxins and carbapenems
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo Activity of Combinations of Polymyxin B with Other Antimicrobials Against Carbapenem-Resistant Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]



- 13. In vitro synergy of polymyxins with other antibiotics for Acinetobacter baumannii: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: In-Vitro Combination Studies of Zosurabalpin with Other Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396143#using-zosurabalpin-in-combination-with-other-antibiotics-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com